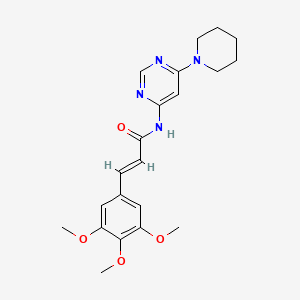
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and cell survival. NF-κB is activated in response to various stimuli, such as pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and induces the expression of various genes involved in inflammation, cell survival, and proliferation. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of the upstream kinase IKKβ, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. By blocking the degradation of IκB, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide prevents the translocation of NF-κB to the nucleus and inhibits the expression of its downstream target genes.
Biochemical and Physiological Effects
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages and dendritic cells. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide also inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In vivo, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide also inhibits the growth and metastasis of cancer cells in animal models of pancreatic, breast, and lung cancer.
实验室实验的优点和局限性
One advantage of using (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its specificity for the IKKβ kinase, which makes it a valuable tool for studying the NF-κB pathway. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide also has a relatively low toxicity profile and can be administered orally or intraperitoneally. However, one limitation of using (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its relatively short half-life, which requires frequent dosing in animal experiments. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the use of (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in scientific research. One direction is the development of more potent and selective IKKβ inhibitors that can overcome the limitations of (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Another direction is the investigation of the potential therapeutic applications of (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other diseases, such as neurodegenerative disorders and viral infections. (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can also be used in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, the development of (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide analogs with improved pharmacokinetic properties and solubility can further enhance its therapeutic potential.
合成方法
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized via a two-step reaction process. The first step involves the synthesis of 6-(piperidin-1-yl)pyrimidine-4-amine, which is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid to form (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The purity of the final product can be improved through recrystallization using a solvent such as methanol.
科学研究应用
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of pancreatic, breast, and lung cancer cells by blocking the activity of the nuclear factor-kappa B (NF-κB) pathway. In inflammation research, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and dendritic cells. In autoimmune disorder research, (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to ameliorate the symptoms of rheumatoid arthritis by reducing the production of pro-inflammatory cytokines and suppressing the activity of synovial fibroblasts.
属性
IUPAC Name |
(E)-N-(6-piperidin-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-16-11-15(12-17(28-2)21(16)29-3)7-8-20(26)24-18-13-19(23-14-22-18)25-9-5-4-6-10-25/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,23,24,26)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALUABVWMWIAP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
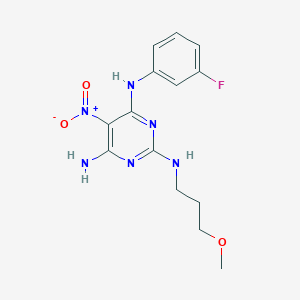
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
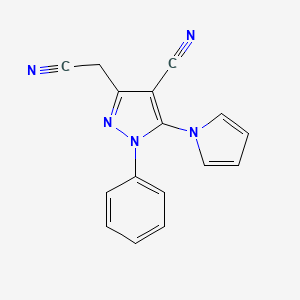
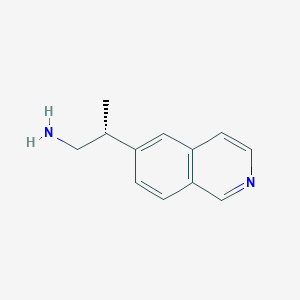


![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)
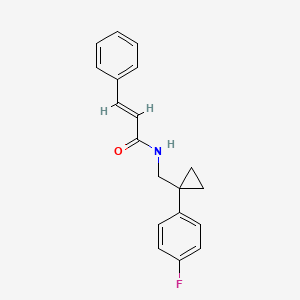
![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)
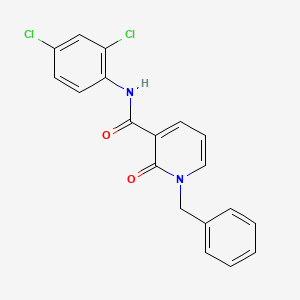
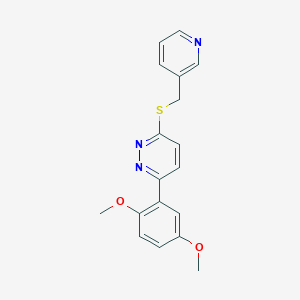
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)